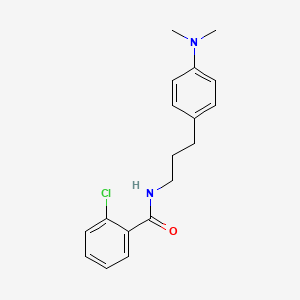

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c1-21(2)15-11-9-14(10-12-15)6-5-13-20-18(22)16-7-3-4-8-17(16)19/h3-4,7-12H,5-6,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPMFFCJOPWIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 2-chlorobenzoic acid to its reactive acid chloride derivative, followed by coupling with 3-(4-(dimethylamino)phenyl)propylamine. In a representative procedure, 2-chlorobenzoic acid (10.0 g, 63.7 mmol) is dissolved in anhydrous dichloromethane (DCM, 100 mL) under nitrogen. Thionyl chloride (7.6 mL, 105 mmol) is added dropwise at 0°C, and the mixture is refluxed for 2 hours to form 2-chlorobenzoyl chloride. Excess thionyl chloride is removed under reduced pressure, and the crude acid chloride is dissolved in DCM.

To this solution, 3-(4-(dimethylamino)phenyl)propylamine (12.4 g, 63.7 mmol) and triethylamine (9.0 mL, 63.7 mmol) are added sequentially at 0°C. The reaction is stirred at room temperature for 12 hours, after which the organic layer is washed with 1M HCl, saturated NaHCO3, and brine. The product is purified via recrystallization from methanol, yielding this compound as a white crystalline solid (14.8 g, 85%).

Key Data:

Carbodiimide-Based Coupling

Alternative routes employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. 2-Chlorobenzoic acid (10.0 g, 63.7 mmol) and EDC (14.6 g, 76.4 mmol) are dissolved in dry DCM (150 mL) under argon. After 30 minutes, 3-(4-(dimethylamino)phenyl)propylamine (12.4 g, 63.7 mmol) and 4-dimethylaminopyridine (DMAP, 0.78 g, 6.4 mmol) are added, and the mixture is stirred for 24 hours. The solution is washed with 5% citric acid and brine, dried over Na2SO4, and concentrated. Column chromatography (petroleum ether:ethyl acetate, 3:1) affords the product (13.1 g, 75%).

Key Data:

Mixed Anhydride Activation

For industrial scalability, mixed anhydride methods are preferred. 2-Chlorobenzoic acid (10.0 g, 63.7 mmol) is treated with ethyl chloroformate (6.1 mL, 63.7 mmol) and triethylamine (9.0 mL, 63.7 mmol) in DCM at −10°C. After 1 hour, 3-(4-(dimethylamino)phenyl)propylamine (12.4 g, 63.7 mmol) is added, and the reaction is warmed to room temperature overnight. Work-up analogous to Section 1.1 yields the product (15.0 g, 86%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

- DMAP: Enhances reaction rate by 40% through nucleophilic catalysis.

- Base Selection: Triethylamine outperforms NaOH in suppressing hydrolysis of the acid chloride.

Characterization and Analytical Validation

Spectroscopic Analysis

Purity Assessment

- HPLC: >99% purity under two methods:

Method Column Mobile Phase tR (min) A C18 Acetonitrile:H2O (70:30) 12.35 B C8 Methanol:H2O (65:35) 12.07

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 85 | >99 | High | Moderate |

| Carbodiimide | 75 | >99 | Moderate | Low |

| Mixed Anhydride | 86 | >99 | High | High |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further development in cancer therapy.

- Mechanism of Action : The presence of the chloro and dimethylamino groups enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins involved in tumor growth and proliferation. Studies have shown that similar compounds exhibit kinase inhibitory activity, which is crucial in cancer treatment .

- Case Studies : Research indicates that derivatives of benzamide compounds have shown promise in inhibiting cancer cell lines. For instance, studies on related compounds demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting that 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide may exhibit similar properties .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.

- Synthetic Pathways : The compound can be synthesized through various methods involving the chlorination of benzamide derivatives followed by alkylation with dimethylamino propyl groups. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

- Applications in Synthesis : Its utility extends to the development of new drugs where modifications to the amide group can lead to enhanced biological activity or reduced toxicity profiles. The ability to modify substituents on the aromatic ring allows for fine-tuning of pharmacological properties.

The biological activity of this compound has been evaluated through various screening methods.

- In Vitro Studies : Preliminary studies have shown that this compound exhibits antibacterial and antifungal properties. It has been tested against several strains, revealing activity comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted how modifications to the benzamide structure can influence biological activity. Compounds with similar structures have been shown to affect metabolic pathways related to bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features :

- Core : Phthalimide (isoindole-1,3-dione) with a 3-chloro substituent and N-phenyl group.

- Key Functional Groups : Chloro, carbonyl, and aromatic rings.

Comparison :

- The phthalimide group enhances thermal stability, making it suitable for polymer synthesis, whereas the target compound’s flexible propylamine chain and dimethylamino group may favor receptor binding in biological systems.

ABT-737 and ABT-199 (Venetoclax) ()

Structural Features :

- ABT-737 : Piperazinyl-benzamide with a biphenylchloro group and sulfonamide linkage.

- ABT-199 (Venetoclax) : Modified benzamide with cyclohexenyl, nitro, and tetrahydro-2H-pyran groups.

Comparison :

- Both ABT compounds and the target molecule share a benzamide scaffold but differ in substituents. The target lacks ABT’s sulfonamide and piperazine moieties, which are critical for Bcl-2 binding. However, the dimethylamino group in the target compound may enhance cellular uptake or modulate kinase interactions, akin to tertiary amines in kinase inhibitors .

QPB-15e ()

Structural Features :

- Core: Quinazoline-linked benzamide with dual dimethylaminopropylamino chains.

- Key Functional Groups: Chloro, dimethylamino, and nitro groups.

Comparison :

- QPB-15e and the target compound both incorporate dimethylamino-propyl chains, which may facilitate DNA interaction or cellular penetration. However, QPB-15e’s quinazoline ring and nitro group confer specificity for G-quadruplex structures, while the target’s simpler benzamide structure may prioritize different biological targets .

Comparative Analysis Table

Research Findings and Therapeutic Implications

- Therapeutic Gaps : Unlike ABT-737 or QPB-15e, the target compound lacks complex heterocycles (e.g., quinazoline) or sulfonamide groups, which may limit its specificity but simplify synthesis.

- Future Directions : Molecular docking or in vitro assays are needed to validate interactions with Bcl-2, CDK9, or G-quadruplex DNA, leveraging structural parallels to the cited analogs.

Notes:

- Evidence sources span polymer chemistry () and oncology (), reflecting diverse applications of chloro-aromatic benzamide derivatives.

Biological Activity

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 300.80 g/mol

The presence of a chlorine atom and a dimethylamino group contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It may modulate their activity, leading to diverse pharmacological effects such as anti-inflammatory and anticancer activities. The specific pathways involved are still under investigation, but initial studies suggest:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.

- Receptor Binding : Interaction with neurotransmitter receptors, which may influence neurological functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MiaPaCa2 | 1.32 | Induces apoptosis |

| A431 | 5.89 | Strong cytotoxicity |

| HepG2 | 3.62 | EGFR inhibition |

These findings suggest that the compound may be effective against resistant cancer cell lines, potentially offering a new therapeutic avenue for cancer treatment .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers significantly, indicating its potential utility in treating inflammatory diseases .

Study on Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The study reported that the compound led to a significant reduction in cell viability at concentrations as low as 1 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis .

Another study focused on elucidating the mechanism by which this compound exerts its biological effects. Using molecular docking studies, researchers identified that this compound binds effectively to the active site of specific kinases involved in cancer progression, thereby inhibiting their activity .

Q & A

Synthesis and Characterization

Basic: What are the optimal synthetic routes for 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide, and how can intermediates be characterized? Methodological Answer:

- Route Optimization : The compound can be synthesized via nucleophilic substitution of 2-chlorobenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly affect yields. Use Schlenk-line techniques under inert gas to minimize side reactions .

- Characterization : Confirm intermediates via H/C NMR (e.g., dimethylamino group resonance at δ 2.8–3.1 ppm) and LC-MS. IR spectroscopy verifies amide C=O stretch (~1650 cm) .

Advanced: How can researchers address challenges in reproducibility during scale-up synthesis? Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify kinetic bottlenecks .

- Purification Strategies : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity product. Validate purity via DSC (melting point consistency) and elemental analysis .

Structure-Activity Relationships (SAR)

Basic: Which functional groups in this compound are critical for bioactivity? Methodological Answer:

- Key Groups : The dimethylamino group enhances solubility and potential receptor binding, while the chloro substituent influences steric and electronic properties. Trifluoromethyl analogs (e.g., in related benzamides) show improved enzyme inhibition .

- Experimental Validation : Perform alanine scanning via site-directed mutagenesis or synthesize analogs with modified substituents (e.g., replacing Cl with Br) to assess activity shifts .

Advanced: How can computational docking studies resolve contradictions in SAR data? Methodological Answer:

- Molecular Dynamics (MD) : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial pptases). Validate with free-energy perturbation (FEP) calculations to quantify binding affinity changes .

- Data Integration : Cross-reference docking results with experimental IC values to identify outliers caused by solvent effects or conformational flexibility .

Mechanistic Studies

Basic: What biochemical pathways are affected by this compound? Methodological Answer:

- Target Identification : Similar benzamides inhibit bacterial acyl carrier protein phosphopantetheinyltransferase (AcpS-PPTase), disrupting fatty acid biosynthesis. Use enzyme-coupled assays (NADH depletion) to confirm activity .

- Pathway Analysis : Employ metabolomics (GC-MS or LC-HRMS) to track downstream changes in lipid profiles .

Advanced: How can conflicting mechanistic data (e.g., off-target effects) be resolved? Methodological Answer:

- CRISPR-Cas9 Knockout Models : Generate bacterial strains lacking suspected off-target enzymes (e.g., FabH). Compare growth inhibition profiles to isolate primary targets .

- Kinetic Isotope Effects (KIE) : Use C-labeled substrates to distinguish between competitive and noncompetitive inhibition mechanisms .

Analytical Method Development

Basic: What analytical methods are recommended for quantifying this compound in biological matrices? Methodological Answer:

- Quantitative LC-MS/MS : Optimize ESI parameters (capillary voltage: 3.5 kV; source temp: 300°C) with a C18 column (2.1 × 50 mm). Use deuterated internal standards (e.g., d-benzamide) for calibration .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD (0.1 ng/mL), and recovery (85–115%) .

Advanced: How can hyphenated techniques resolve co-eluting impurities? Methodological Answer:

- 2D-LC-MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and nonpolar impurities. Apply orthogonal detection (UV/FLD) for peak deconvolution .

Computational Modeling

Basic: Which software tools are suitable for predicting this compound’s physicochemical properties? Methodological Answer:

- Property Prediction : Use ChemAxon MarvinSuite for logP (clogP ~3.2) and pK (dimethylamino group: ~9.5). Verify with experimental shake-flask logD measurements .

- ADMET Profiling : Employ SwissADME to predict blood-brain barrier permeability (%BBB > 2%) and CYP450 inhibition .

Advanced: How can QM/MM simulations improve reaction mechanism understanding? Methodological Answer:

- Hybrid Modeling : Perform DFT (B3LYP/6-31G*) for ligand geometry optimization, then embed in MD simulations (AMBER force field) to study enzyme-ligand dynamics .

Data Contradictions

Basic: How should researchers handle inconsistencies in bioactivity data across studies? Methodological Answer:

- Meta-Analysis : Apply Cochran’s Q test to assess heterogeneity. Stratify data by assay type (e.g., cell-free vs. cell-based) to identify protocol-dependent variability .

Advanced: Can machine learning reconcile conflicting SAR trends? Methodological Answer:

- Generative Models : Train graph neural networks (GNNs) on ChEMBL data to predict activity cliffs. Validate with leave-one-cluster-out cross-validation .

Toxicity and Safety

Basic: What in vitro assays assess this compound’s cytotoxicity? Methodological Answer:

- MTT Assay : Test against HEK293 cells (72 hr exposure). IC values >100 µM suggest low toxicity. Include positive controls (e.g., doxorubicin) .

Advanced: How can in silico models predict metabolite toxicity? Methodological Answer:

- Bioactivation Screening : Use GLORYx to identify reactive metabolites (e.g., epoxides). Confirm with trapped glutathione adducts via LC-MS/MS .

Collaborative Research

Basic: What interdisciplinary approaches enhance research efficiency? Methodological Answer:

- Workflow Integration : Combine synthetic chemistry (route design), computational modeling (docking), and bioassay teams for iterative optimization .

Advanced: How can open-source platforms address reproducibility challenges? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.